2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that features a unique combination of imidazole, thiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine (such as p-toluidine) under acidic conditions.
Thioether Formation: The imidazole derivative is then reacted with an allyl halide in the presence of a base to form the allyl-imidazole thioether.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a thioamide with α-haloketone under basic conditions.
Acetamide Formation: The final step involves the coupling of the thiazole derivative with the imidazole thioether using an acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole or thiazole rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl and thiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Hydrogenated imidazole and thiazole derivatives.
Substitution: Various substituted imidazole and thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine
Antimicrobial Agents: Due to the presence of imidazole and thiazole rings, the compound may exhibit antimicrobial activity against a range of pathogens.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Industry
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Agriculture: It may serve as a precursor for the synthesis of agrochemicals such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer research.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 2-((1-allyl-5-(p-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 2-((1-allyl-5-(p-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c1-3-9-22-15(14-6-4-13(2)5-7-14)11-20-18(22)25-12-16(23)21-17-19-8-10-24-17/h3-8,10-11H,1,9,12H2,2H3,(H,19,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFBPZVJPCNSJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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